Hoipin-8 is derived from the family of HOIP inhibitors, specifically designed to target the components of the LUBAC complex. The compound has been synthesized through modifications of earlier HOIPIN derivatives, enhancing its efficacy in inhibiting linear ubiquitination processes . It is categorized within the broader context of immunology and inflammation research due to its implications in NF-κB signaling pathways.
The synthesis of Hoipin-8 involves several chemical reactions aimed at modifying the structure of earlier HOIPIN compounds. While specific synthetic routes are not detailed in the available literature, it is known that the development of Hoipin-8 included systematic variations on existing structures to optimize binding affinity and inhibitory capacity against LUBAC. The process typically requires:
Hoipin-8 has a molecular formula of and a molecular weight of 456.38 g/mol . The structural features include:
The compound's structure allows it to effectively interact with the RING-in-between-RING domain of HOIP, which is crucial for its mechanism of action .
Hoipin-8 primarily functions by inhibiting the enzymatic activity associated with LUBAC, specifically targeting the HOIP subunit. The inhibition mechanism involves:
The compound has demonstrated effectiveness in various cell lines, including A549 cells and bone marrow-derived macrophages (BMDM), where it significantly suppresses linear ubiquitination levels upon treatment .
The mechanism through which Hoipin-8 exerts its inhibitory effects on LUBAC involves several key steps:
Hoipin-8 has significant applications in various fields:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0